molecular formula C32H38N2O6 B2527002 Channaine CAS No. 1355-47-1

Channaine

Cat. No. B2527002
CAS RN: 1355-47-1
M. Wt: 546.664
InChI Key: FOAPBJMMOXYHAN-UHFFFAOYSA-N
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Description

Channaine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a naturally occurring alkaloid that is found in plants such as Channa striatus and Bocconia frutescens. This compound has been shown to have a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects. In

Scientific Research Applications

X-Ray Crystal and Molecular Structure Analysis

Channaine, an alkaloid derived from Sceletium strictum, has been analyzed using X-ray crystal and molecular structure techniques. This analysis revealed that this compound is likely an artefact formed during the isolation process, resulting from the condensation of N-demethylmesembrenone molecules (Abou-Donia et al., 1978).

NMR Structural Elucidation

This compound, identified within the Sceletium genus and the Amaryllidaceae family of plants, presents an unusual cage-like ring structure at its molecular core. This structure was fully characterized through NMR (Nuclear Magnetic Resonance) analysis, providing insights into its complex chemical makeup (Veale et al., 2018).

Relation to Other Alkaloids

Research on Mesembryanthemum tortuosum led to the isolation of unique alkaloids, sceletorines A and B. These studies also addressed the relationship of these compounds to this compound, contributing to a broader understanding of alkaloid biosynthesis and artifact formation in plant chemistry (Yin et al., 2019).

Future Directions

: Coulter, D. A., Kilpatrick, C. D., Jones, D. O., et al. (2024). The Gravity Collective: A Comprehensive Analysis of the Electromagnetic Search for the Binary Neutron Star Merger GW190425. arXiv preprint arXiv:2404.15441. : NMR structural elucidation of channaine, an unusual alkaloid from Sceletium tortuosum. Retrieved from here. : A Comprehensive Analysis of Security Challenges and …. Retrieved from here.

properties

IUPAC Name

7,15-bis(3,4-dimethoxyphenyl)-19-oxa-4,18-diazahexacyclo[10.6.1.01,9.03,7.010,15.014,18]nonadec-8-en-12-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H38N2O6/c1-36-23-7-5-19(13-25(23)38-3)29-9-11-33-27(29)17-32-22(15-29)21-16-30(35,40-32)18-28-31(21,10-12-34(28)32)20-6-8-24(37-2)26(14-20)39-4/h5-8,13-15,21,27-28,33,35H,9-12,16-18H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAPBJMMOXYHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C23CCNC2CC45C(=C3)C6CC(O4)(CC7C6(CCN57)C8=CC(=C(C=C8)OC)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H38N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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